The stereochemistry of the furanoditerpenoids α-, β-, and δ-caesalpin
Journal of the Chemical Society D: Chemical Communications Pub Date: DOI: 10.1039/C29700001244
Abstract
Under the conditions of the Serini reaction the benzofuran (4) derived from α-caesalpin rearranges to the diketone (5) with a cis-A,B ring-junction, while on mild base treatment the benzofuran mesylate (II) from δ-caesalpin undergoes a pinacol-type rearrangement to the hemiacetal (12); consideration of the steric course of these reactions, in conjunction with other evidence, allows the assignment of the relative stereochemistry of α-, β-, and δ-caesalpins as in (1), (2), and (3), respectively.
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Journal Name:Journal of the Chemical Society D: Chemical Communications
Research Products
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CAS no.: 11-40-5
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CAS no.: 72063-39-9